molecular formula C22H16N4O2S B2771405 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-33-6

4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Numéro de catalogue: B2771405
Numéro CAS: 941926-33-6
Poids moléculaire: 400.46
Clé InChI: MORWQYQKOLEYPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a cyano group, a methoxybenzo[d]thiazole moiety, and a pyridin-2-ylmethyl group

Propriétés

IUPAC Name

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c1-28-18-9-10-19-20(12-18)29-22(25-19)26(14-17-4-2-3-11-24-17)21(27)16-7-5-15(13-23)6-8-16/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORWQYQKOLEYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of an appropriate o-aminothiophenol derivative with a suitable carboxylic acid or ester.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the benzo[d]thiazole intermediate with a pyridin-2-ylmethyl halide under basic conditions.

    Formation of the benzamide moiety: The final step involves the reaction of the intermediate with a cyano-substituted benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features suggest potential applications in the development of novel pharmaceuticals. The presence of the cyano group and the benzamide core are often associated with enhanced biological activity, particularly in targeting specific enzymes or receptors.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Research has demonstrated that benzothiazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Toxicological Studies

Given the increasing regulatory focus on animal-free testing methods, compounds like 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide are being evaluated using in silico approaches. These methods utilize quantitative structure–activity relationship (QSAR) models to predict toxicity profiles based on chemical structure.

Toxicity Assessment

Utilizing tools such as the OECD QSAR Toolbox allows researchers to assess potential toxicological endpoints without reliance on animal models. This approach not only aligns with ethical standards but also enhances the efficiency of drug development processes by identifying promising candidates early.

Material Science

The unique chemical properties of this compound may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific thermal or mechanical properties.

Mécanisme D'action

The mechanism of action of 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with specific receptors, altering their activity.

    Signal transduction pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for further research and development.

Activité Biologique

4-Cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, with the CAS number 941926-33-6, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a cyano group, a methoxy-substituted benzothiazole moiety, and a pyridinylmethyl group, which collectively enhance its reactivity and biological profile.

  • Molecular Formula : C22H16N4O2S
  • Molecular Weight : 400.5 g/mol
  • Structure : The compound features a complex arrangement of functional groups that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells such as A431 (human epidermoid carcinoma) and A549 (lung cancer) cells .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5Apoptosis induction
B7A5492.0Cell cycle arrest
This compoundVariousTBDTBD

Antimalarial Activity

In the context of antimalarial research, thiazole derivatives have demonstrated promising activity against Plasmodium falciparum. The structure-activity relationship (SAR) studies suggest that modifications in the N-aryl amide group linked to the thiazole ring can significantly enhance antimalarial potency while maintaining low cytotoxicity in mammalian cell lines . This finding implies that similar modifications could be explored for the target compound.

Neuroprotective Effects

The unique structural components of this compound suggest potential interactions with neurodegenerative disease-related proteins such as tau and alpha-synuclein. Compounds with analogous structures have been reported to inhibit the aggregation of these proteins, which is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's. This opens avenues for exploring the compound's neuroprotective properties.

Case Study 1: Anticancer Efficacy

A study investigated a series of novel benzothiazole compounds, including analogs of the target compound. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics. The mechanism involved apoptosis through caspase activation and inhibition of survival signaling pathways .

Case Study 2: Antimalarial Screening

In another study focused on thiazole derivatives, a compound structurally related to the target was evaluated for its efficacy against chloroquine-sensitive strains of malaria. The results demonstrated effective inhibition of parasite growth with minimal cytotoxicity towards human liver cells (HepG2), suggesting a favorable therapeutic index .

Q & A

Basic: What are the standard synthetic routes for 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide?

Answer:
The synthesis typically involves three key steps:

  • Benzothiazole core formation : Cyclization of 2-amino-6-methoxybenzenethiol with a cyanobenzoyl chloride derivative under reflux in anhydrous solvents (e.g., THF or DMF) to form the 6-methoxybenzo[d]thiazole scaffold .
  • Dual alkylation : Sequential N-alkylation of the benzothiazole amine group with pyridin-2-ylmethyl chloride, followed by reaction with 4-cyanobenzoyl chloride. This step requires precise stoichiometric control to avoid over-alkylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the final compound. Purity is confirmed via HPLC (>95%) and NMR .

Advanced: How can researchers address challenges in structural elucidation of this compound, particularly crystallinity issues?

Answer:
Crystallinity challenges arise due to the compound’s flexible pyridinylmethyl group and polar cyano substituent. Strategies include:

  • Co-crystallization : Using solvent mixtures (e.g., DMSO/water) or additives (e.g., crown ethers) to stabilize crystal packing .
  • Advanced diffraction techniques : High-resolution X-ray crystallography with synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak electron density regions. SHELXL (for refinement) and OLEX2 (for visualization) are recommended .
  • Complementary methods : Pair crystallography with dynamic NMR (to study rotameric equilibria) and DFT calculations (to model torsional angles) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR in DMSO-d6 to confirm regiochemistry (e.g., distinguishing N-pyridinylmethyl vs. O-methoxy signals). Key signals: δ 8.5–8.7 ppm (pyridine protons), δ 4.2–4.5 ppm (N-CH2-pyridine), δ 3.8–4.0 ppm (OCH3) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragment patterns (e.g., loss of pyridinylmethyl group at m/z ~105) .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:
Discrepancies often stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Impurity profiles : Trace intermediates (e.g., unreacted benzothiazole precursors) may confound results. Use preparative HPLC and LC-MS to ensure purity >99% .
  • Solubility limits : DMSO concentrations >0.1% may induce cytotoxicity. Pre-test solubility in PBS or cyclodextrin-based carriers .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

  • Cell viability : MTT assay (72-hour exposure, IC50 calculation) in ≥3 cancer lines (e.g., A549, HepG2, MDA-MB-231) .
  • Selectivity : Compare IC50 values with non-cancerous cells (e.g., HEK293 or MCF-10A) to assess therapeutic index .
  • Mechanistic screens : Caspase-3/7 activation (apoptosis) and ROS detection kits (oxidative stress) at 24–48 hours .

Advanced: What computational tools are effective for predicting binding modes to kinase targets?

Answer:

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) with ATP-binding site grids (PDB: 3POZ for EGFR, 4ASD for CDK2). Validate poses using MM-GBSA free energy calculations .
  • MD simulations : GROMACS (50 ns trajectories) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • Pharmacophore modeling : Phase (Schrödinger) to align with known inhibitors (e.g., erlotinib) and identify critical interactions (e.g., H-bond with Met793 in EGFR) .

Basic: How should researchers optimize reaction yields in large-scale synthesis?

Answer:

  • DOE approach : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP vs. pyridine) using a 3-factor Box-Behnken design .
  • In-line monitoring : ReactIR or HPLC-MS to track intermediate formation and terminate reactions at >90% conversion .
  • Workup optimization : Liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted starting materials .

Advanced: What strategies mitigate toxicity in preclinical models?

Answer:

  • Prodrug design : Mask the cyano group with a hydrolyzable ester (e.g., acetyloxymethyl) to reduce off-target effects .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance tumor accumulation (EPR effect) .
  • Toxicogenomics : RNA-seq of liver/kidney tissues in rodent models to identify dysregulated pathways (e.g., CYP450 isoforms) .

Basic: What are key considerations for stability studies under physiological conditions?

Answer:

  • Buffer selection : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Light sensitivity : Store solutions in amber vials; assess photodegradation under UV/Vis light (300–800 nm) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

  • Substituent scanning : Replace the methoxy group with halogens (F, Cl) or electron-withdrawing groups (NO2) to modulate lipophilicity (clogP) .
  • Bioisosteres : Swap the benzamide with a sulfonamide or urea moiety to improve solubility and kinase selectivity .
  • 3D-QSAR : CoMFA or CoMSIA models using IC50 data from analogs to predict activity cliffs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.